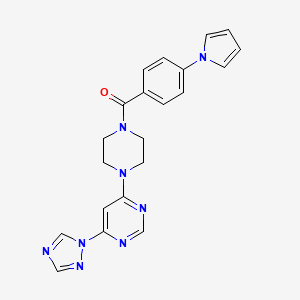

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone

Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a heterocyclic small molecule featuring a methanone core linked to two distinct pharmacophores:

- Piperazine-pyrimidine-triazole moiety: A pyrimidine ring substituted at position 6 with a 1H-1,2,4-triazol-1-yl group and at position 4 with a piperazine ring.

- Aryl-pyrrole moiety: A phenyl group substituted at position 4 with a 1H-pyrrol-1-yl group.

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O/c30-21(17-3-5-18(6-4-17)26-7-1-2-8-26)28-11-9-27(10-12-28)19-13-20(24-15-23-19)29-16-22-14-25-29/h1-8,13-16H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSYTUYEORSBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the 1H-1,2,4-triazole, pyrimidine, piperazine, and pyrrole derivatives. These components are then linked through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s heterocyclic structures allow it to form multiple interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Key Features

Structural and Functional Insights

Heterocycle Variations :

- The triazole group in the target compound (vs. pyrazole in or indole in ) may alter binding affinity due to differences in hydrogen bonding and π-π interactions.

- The pyrrole substituent (target compound) vs. trifluoromethylphenyl () impacts lipophilicity and steric bulk, influencing membrane permeability and target selectivity.

Piperazine Linker :

- Piperazine is a common scaffold in CNS and kinase-targeting drugs. Its flexibility may enhance binding to allosteric sites compared to rigid analogs.

Pharmacological Implications :

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a complex heterocyclic molecule that incorporates several pharmacologically significant moieties, including triazole and pyrimidine rings. These structural features suggest potential biological activities, particularly in the fields of antimicrobial , anticancer , and antifungal research. This article reviews the biological activities associated with this compound, supported by relevant data tables and case studies.

Structural Overview

The compound can be broken down into key components:

- Triazole Ring : Known for its broad spectrum of biological activities, including antifungal properties.

- Pyrimidine Moiety : Often involved in nucleic acid interactions and known for its role in various biological processes.

- Piperazine Linker : Frequently utilized in drug design for enhancing solubility and bioavailability.

Antifungal Activity

The 1,2,4-triazole structure is recognized for its antifungal properties. Research indicates that derivatives of this class can effectively inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis. For instance, compounds with triazole rings have shown activity against various fungal pathogens such as Candida albicans and Aspergillus fumigatus .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative A | Antifungal | 0.0313 |

| Triazole Derivative B | Antifungal | 0.0625 |

| Standard Drug (Fluconazole) | Antifungal | 0.125 |

Anticancer Activity

In vitro studies have demonstrated that compounds similar to the target molecule exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives ranged from 15.6 to 23.9 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF-7 | 19.7 |

| Compound 2 | HCT-116 | 22.6 |

| Doxorubicin | MCF-7 | 19.7 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The triazole moiety can bind to the active sites of enzymes, disrupting their function.

- Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells, enhancing their anticancer efficacy.

- Antimicrobial Action : By interfering with microbial growth pathways, these compounds can effectively reduce pathogen viability.

Case Studies

Several studies have reported on the synthesis and evaluation of similar triazole-containing compounds:

- Synthesis and Evaluation of Triazole Hybrids : A series of triazole-based hybrids were synthesized and tested against various cancer cell lines, demonstrating a correlation between structural modifications and enhanced biological activity .

- Antifungal Activity Assessment : A study highlighted the antifungal efficacy of triazole derivatives against Candida species, establishing a structure-activity relationship that guided further optimization .

- QSAR Models : Quantitative structure–activity relationship (QSAR) models were employed to predict the biological activity of new derivatives based on their structural features, leading to the identification of promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone?

- Methodology : The synthesis typically involves coupling pyrimidine and piperazine intermediates under reflux conditions. For example, pyrimidin-4-yl piperazine derivatives can be synthesized via nucleophilic aromatic substitution using chloropyrimidine and piperazine in anhydrous solvents like xylene or toluene. Subsequent functionalization with triazole and pyrrole moieties may employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

- Key Steps :

- Purification via recrystallization (methanol/ethanol) or column chromatography.

- Characterization by NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- Basic : -NMR and -NMR for functional group identification and regiochemistry. LC-MS or HRMS for molecular weight confirmation.

- Advanced : X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in structurally similar piperazine-pyrimidine derivatives .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Methodology : Solubility is assessed in DMSO, methanol, or aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine-piperazine coupling step?

- Methodology :

- Screen catalysts (e.g., Pd(OAc) for cross-coupling) and ligands (Xantphos) to enhance efficiency.

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 hr conventional heating) .

- Monitor by TLC or in-situ IR to identify intermediate formation and side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC values)?

- Methodology :

- Validate assays using standardized positive controls (e.g., kinase inhibitors for enzyme studies).

- Perform dose-response curves in triplicate across multiple cell lines to account for biological variability.

- Use molecular docking to correlate structural features (e.g., triazole orientation) with activity discrepancies .

Q. How does the compound interact with biological targets at the molecular level?

- Methodology :

- In silico : Molecular dynamics simulations to study binding affinity with receptors (e.g., histamine H1/H4 receptors, based on analogous piperazine derivatives) .

- In vitro : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.

- Mutagenesis : Site-directed mutagenesis of target proteins to identify critical binding residues .

Q. What are the environmental stability and degradation products of this compound?

- Methodology :

- Conduct photolysis studies (UV light, 254 nm) and hydrolysis (acidic/alkaline conditions) to identify degradation pathways.

- Analyze metabolites via LC-MS/MS and compare to databases (e.g., EPA’s CompTox) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.